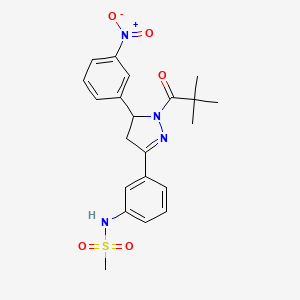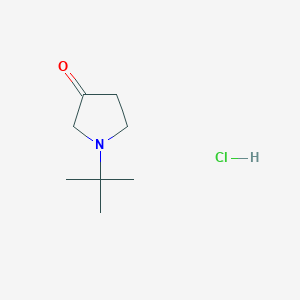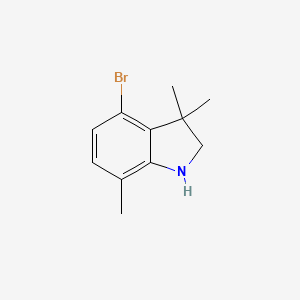
Potassium;3-(methylamino)-3-oxopropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potassium;3-(methylamino)-3-oxopropanoate is an organic compound that features a potassium ion bonded to a 3-(methylamino)-3-oxopropanoate moiety
作用机制
Target of Action
Potassium;3-(methylamino)-3-oxopropanoate, also known as potassium 2-(methylcarbamoyl)acetate, primarily targets the potassium ion channels in the body . These channels play a crucial role in maintaining the electrolyte balance and are essential for various physiological processes, including nerve impulse transmission, muscle contraction, and maintaining heart rhythm .
Mode of Action
The compound interacts with its targets by acting as a potassium ion supplement . It replenishes the potassium ions in the body, thereby helping to restore normal potassium levels. This can be particularly beneficial in conditions like hypokalemia, where there is a deficiency of potassium ions in the body .
Biochemical Pathways
The compound affects several biochemical pathways. One of the key pathways is the potassium homeostasis pathway . By supplementing potassium ions, the compound helps maintain the balance of potassium in the body, which is crucial for normal cellular function . It also influences the sodium-potassium pump , a critical component in maintaining the cell’s electrical charge and volume .
Pharmacokinetics
The pharmacokinetics of the compound involve its absorption, distribution, metabolism, and excretion (ADME). As a potassium supplement, it is expected to be well absorbed in the body and distributed to various tissues where potassium is needed . The metabolism of the compound is likely to involve its conversion into metabolites that can be easily excreted. The compound’s bioavailability would depend on factors like the dosage form and the presence of other compounds .
Result of Action
The primary molecular effect of the compound’s action is the increase in intracellular potassium levels . This can have several cellular effects, including stabilizing the resting membrane potential, enabling the transmission of nerve impulses, and facilitating muscle contractions . In conditions like hypokalemia, this can help restore normal cellular function .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. Factors like pH and temperature can affect the compound’s stability and its ability to supplement potassium ions . Additionally, the presence of other ions or compounds can influence its efficacy. For example, high sodium levels can compete with potassium for absorption, potentially reducing the efficacy of the compound .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Potassium;3-(methylamino)-3-oxopropanoate typically involves the reaction of 3-(methylamino)-3-oxopropanoic acid with a potassium base. The reaction is carried out in an aqueous or organic solvent under controlled temperature and pH conditions to ensure the complete formation of the potassium salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of the starting materials, the reaction under optimized conditions, and the purification of the final product to achieve the desired purity and quality.
化学反应分析
Types of Reactions
Potassium;3-(methylamino)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
科学研究应用
Potassium;3-(methylamino)-3-oxopropanoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of specialty chemicals and materials.
相似化合物的比较
Similar Compounds
Similar compounds to Potassium;3-(methylamino)-3-oxopropanoate include:
- Potassium acetate
- Potassium trifluoroborate
- Potassium hexamethyldisilazide
Uniqueness
This compound is unique due to its specific structure and the presence of the methylamino and oxo functional groups. These features confer distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
属性
IUPAC Name |
potassium;3-(methylamino)-3-oxopropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO3.K/c1-5-3(6)2-4(7)8;/h2H2,1H3,(H,5,6)(H,7,8);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JORWDAHGEIIZDZ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC(=O)[O-].[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6KNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
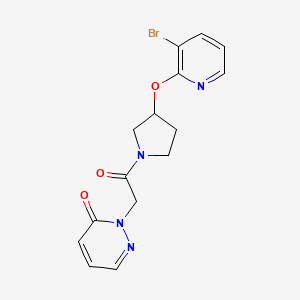
![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dimethoxybenzamide](/img/structure/B2909869.png)
![2-[(1-Phenylethyl)amino]propanoic acid hydrochloride](/img/structure/B2909870.png)

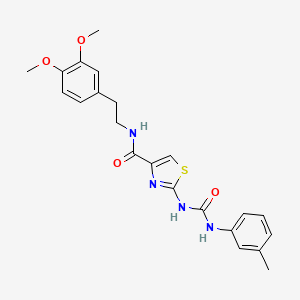

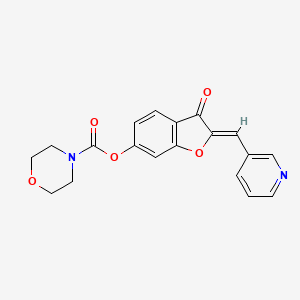
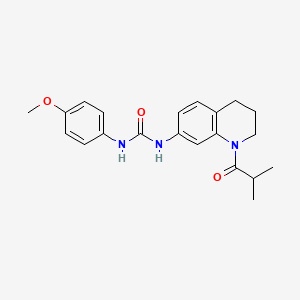
![3-(4-methoxyphenyl)-5-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B2909883.png)
![N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B2909884.png)
![N-[(2-chlorophenyl)methyl]-6-{1-[(3-nitrophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide](/img/structure/B2909885.png)
